molecular formula C8H10N2O B12958178 3-Cyclopropoxypyridin-2-amine

3-Cyclopropoxypyridin-2-amine

Cat. No.: B12958178
M. Wt: 150.18 g/mol
InChI Key: WZWZAVPNXQSNQK-UHFFFAOYSA-N
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Description

3-Cyclopropoxypyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce other substituents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxypyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropoxy group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

    3-Cyclopropylpyridine: Lacks the amine group, affecting its reactivity and binding properties.

    3-Methoxypyridin-2-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

Uniqueness: 3-Cyclopropoxypyridin-2-amine is unique due to the presence of both the cyclopropoxy and amine groups, which confer distinct chemical and biological properties. The cyclopropoxy group provides steric bulk and rigidity, while the amine group offers sites for hydrogen bonding and nucleophilic reactions.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H10N2O/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2,(H2,9,10)

InChI Key

WZWZAVPNXQSNQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC=C2)N

Origin of Product

United States

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